3-[(3-Aminopropyl)amino]-1-propanol
Overview
Description
“3-[(3-Aminopropyl)amino]-1-propanol” is a compound that is not widely documented in the literature. However, it appears to be structurally similar to 3-Amino-1-propanol, which is a linear primary alkanolamine1. It is often used as a molecular linker1 and is one of the simplest aminopropanols2.
Synthesis Analysis
The synthesis of “3-[(3-Aminopropyl)amino]-1-propanol” is not explicitly mentioned in the literature. However, a compound with similar structure, Dimethylaminopropylamine, is commonly produced commercially via the reaction between dimethylamine and acrylonitrile (a Michael reaction) to produce dimethylaminopropionitrile. A subsequent hydrogenation step yields DMAPA3.
Molecular Structure Analysis
The molecular structure of “3-[(3-Aminopropyl)amino]-1-propanol” is not directly available. However, the structure of a similar compound, 3-Amino-1-propanol, is HOCH2CH2CH2NH22.
Chemical Reactions Analysis
The specific chemical reactions involving “3-[(3-Aminopropyl)amino]-1-propanol” are not well-documented. However, a compound with similar structure, Dimethylaminopropylamine, is readily converted to the mustard dimethylaminopropyl-3-chloride, a powerful alkylating agent3.
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-[(3-Aminopropyl)amino]-1-propanol” are not directly available. However, for 3-Amino-1-propanol, it is a colorless liquid with a density of 0.9824 g/cm3. It has a melting point of 12.4 °C and a boiling point of 187–188 °C2.
Scientific Research Applications
Hydrogen Bonding and Polymorphism
3-Amino-1-propanol has been studied in combination with quinoline-2-carboxylic acid to form various salts. These salts show distinct hydrogen bonding and π∙∙∙π stacking interactions, leading to unique structural motifs. This understanding is crucial in material science and chemistry for designing compounds with specific properties and behaviors (Podjed & Modec, 2022).
Synthesis Studies
The compound has been used in ammonolysis reactions, such as in the synthesis of 1-Phenyl-1-amino-2, 3-propanediol. Such synthetic studies are fundamental in organic chemistry, contributing to the development of new chemical synthesis methods and understanding reaction mechanisms (SuamiTetsuo, UchidaIchiro, & UmezawaSumio, 1956).
Inhibitory Activity in Medicinal Chemistry
In medicinal chemistry, derivatives of 3-[(3-Aminopropyl)amino]-1-propanol, such as 1-Amino-3-(aminooxy)-2-propanol, have shown inhibitory activity against certain enzymes. This information is vital for the development of new pharmaceuticals and understanding their mechanisms of action (Staněk et al., 1992).
Methodology for Synthesis
The compound has also been a subject of research in developing methodologies for synthesizing aminopropanols. Such methodologies are significant in creating building blocks for more complex molecules in organic and medicinal chemistry (Artyushin et al., 1991).
Physical Properties and Applications
The physical properties of amines, including 3-Amino-1-propanol, in solutions have been extensively studied. Understanding these properties is crucial in chemical engineering and separation processes, such as in the separation of acidic gases (Blanco et al., 2017).
Safety And Hazards
The safety and hazards of “3-[(3-Aminopropyl)amino]-1-propanol” are not directly available. However, for 3-Amino-1-propanol, it is classified as Acute Tox. 4 Oral - Eye Dam. 1 - Skin Corr. 1B. It is harmful if swallowed and causes severe skin burns and eye damage1.
Future Directions
The future directions of “3-[(3-Aminopropyl)amino]-1-propanol” are not directly mentioned in the literature. However, 3-Amino-1-propanol is often used as a molecular linker1 and in the preparation of polyurethanes1, suggesting potential applications in polymer chemistry and materials science.
Please note that the information provided is based on the closest available compounds due to the lack of specific data on “3-[(3-Aminopropyl)amino]-1-propanol”. For more accurate information, further research and experimental data would be required.
properties
IUPAC Name |
3-(3-aminopropylamino)propan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2O/c7-3-1-4-8-5-2-6-9/h8-9H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJSUIIHXGIFTAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CNCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00549383 | |
Record name | 3-[(3-Aminopropyl)amino]propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00549383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Aminopropyl)amino]-1-propanol | |
CAS RN |
40226-15-1 | |
Record name | 3-((Aminopropyl)amino)-1-propanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040226151 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-[(3-Aminopropyl)amino]propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00549383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-((AMINOPROPYL)AMINO)-1-PROPANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WVJ8RN91HN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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